molecular formula C6H10BrN3O B2809758 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1247150-24-8

2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2809758
CAS No.: 1247150-24-8
M. Wt: 220.07
InChI Key: XRFYMKCTYOJTQC-UHFFFAOYSA-N
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Description

2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-bromo-5-methyl-1H-pyrazole
  • 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethanol
  • 5-amino-4-bromo-3-methyl-1H-pyrazole

Uniqueness

2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and bromo groups. This combination provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(5-amino-4-bromo-3-methylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O/c1-4-5(7)6(8)10(9-4)2-3-11/h11H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFYMKCTYOJTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247150-24-8
Record name 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
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